N-Nitrosodi(cyanomethyl)amine
Overview
Description
N-Nitrosodi(cyanomethyl)amine is a useful research compound. Its molecular formula is C4H4N4O and its molecular weight is 124.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Graphene-Based Catalysts for Nitro Compound Reduction : Graphene-based catalysts have been explored for the reduction of nitro compounds to amines, which are crucial in synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. This research underscores the environmental concerns associated with toxic nitro contaminants and the advantages of using graphene derivatives in catalyst synthesis (Nasrollahzadeh et al., 2020).
Nitrosamines as Carcinogens : Nitrosamines, like N-Nitrosodi-n-butylamine, are primarily used in laboratory research to induce tumors in experimental animals. They are also found as contaminants in various foods and rubber products. These compounds are known for their mutagenic properties and are anticipated to be carcinogenic to humans (Report on carcinogens: carcinogen profiles, 2020).
Nitrosamines in Groundwater and River Basin : The study of nitrosamines in groundwater and adjacent river basins highlights the presence of these compounds, including N-nitrosodi-n-butylamine, in the environment. Their occurrence and potential health risks, especially regarding cancer, are of significant concern (Ma et al., 2012).
Photo-Addition of Nitrosamines : Research on the photo-addition of nitrosamines like N-nitrosodi-n-butylamine to cyclohexene has been conducted, indicating a potential application in chemical synthesis (Chow, 1965).
Comparative Carcinogenicity Studies : Comparative studies on the carcinogenicity of derivatives of nitrosamines, such as nitrosodi-n-propylamine, in rats have been carried out. These studies provide insights into the mechanisms and comparative effects of different nitrosamines in inducing cancer (Lijinsky & Taylor, 1978).
Formation of N-Nitroso Compounds : The formation of N-nitroso compounds from amines and nitrite in vivo and their carcinogenic potential has been investigated. This research is crucial for understanding the environmental and dietary sources of carcinogenic nitrosamines (Lijinsky, 1980).
Mechanism of Action
Target of Action
N-Nitrosodi(cyanomethyl)amine is a member of a large class of nitrosamines . Nitrosamines are known to interact with DNA in cells, causing DNA damage and mutations, which can lead to cancer . The primary targets of this compound are therefore the DNA molecules within cells .
Mode of Action
The compound interacts with its targets (DNA molecules) by causing alkylation . This is a process where an alkyl group is transferred from one molecule to another. In this case, the alkyl group from the this compound is transferred to the DNA molecule, causing damage and potentially leading to mutations .
Biochemical Pathways
It is known that nitrosamines can lead to the formation of dna adducts, which are pieces of dna covalently bonded to a cancer-causing chemical . This process can interfere with the normal functioning of the DNA molecule, disrupting important biological processes and leading to the development of cancer .
Pharmacokinetics
It is known that nitrosamines are lipophilic, meaning they can easily cross cell membranes and distribute throughout the body . They are also metabolized by the liver, and can be excreted in urine .
Result of Action
The result of this compound’s action is the potential development of cancer. This is due to the DNA damage and mutations caused by the compound’s interaction with DNA molecules . The specific type of cancer that develops depends on the cells that are affected by the compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain chemicals can enhance the formation of nitrosamines . Additionally, nitrosamines have been detected in various environments, including water, indicating that they can be stable and persist in different environmental conditions .
Safety and Hazards
Future Directions
The widespread occurrence and potent carcinogenicity of N-Nitrosodi(cyanomethyl)amine have led to considerable efforts to understand this compound as a contaminant. Methods for its prevention, remediation, and detection are ongoing challenges . Understanding the chemistry of N-Nitrosamines will be key to addressing these challenges .
Properties
IUPAC Name |
N,N-bis(cyanomethyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O/c5-1-3-8(7-9)4-2-6/h3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKDJPIPZMNIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N(CC#N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167577 | |
Record name | Acetonitrile, nitrosiminodi- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000198 [mmHg] | |
Record name | N-Nitrosobis(cyanomethyl)amine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21310 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16339-18-7 | |
Record name | 2,2′-(Nitrosoimino)bis[acetonitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16339-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2,2'-(N-nitrosoimino)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, nitrosiminodi- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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